molecular formula C23H17N3O3S2 B2395363 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide CAS No. 1021074-31-6

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B2395363
CAS No.: 1021074-31-6
M. Wt: 447.53
InChI Key: BACRHGVDRUFXPX-UHFFFAOYSA-N
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Description

“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide” is a chemical compound. It is a derivative of thiazolo[3,2-a]pyrimidine, which is known for its antitumor, antibacterial, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including the compound , typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process can involve various reagents, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .

Scientific Research Applications

Synthetic and Biological Studies

Compounds related to the specified chemical structure have been synthesized and evaluated for their potential biological activities. For instance, derivatives of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been synthesized and screened for antibacterial and antifungal activities. These compounds showed promising activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel & Patel, 2017).

Structural Characterization and Antimicrobial Activity

Another study focused on the synthesis and characterization of derivatives closely related to the compound , demonstrating the significance of structural modifications on their antimicrobial properties. These modifications have led to compounds with potential as antimicrobial agents, showcasing the importance of structural adjustments in enhancing biological activity (Nagarajaiah & Begum, 2015).

Infrared Spectra Analysis

The infrared spectra of sulfonamide derivatives, including those related to thiazole and pyrimidine, have been analyzed to understand their structural properties better. This analysis helps in the identification and characterization of new compounds with similar structures (Uno et al., 1963).

Synthesis and Evaluation of Antibacterial Agents

Research has also been directed towards synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating their potential as antibacterial agents. This highlights the compound's relevance in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).

Future Directions

Given the promising biological activities of thiazolo[3,2-a]pyrimidine derivatives, future research could focus on further exploring their potential as scaffolds for the design of new medicines . Additionally, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which could optimize the interaction between the ligand and biological target .

Properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S2/c1-15-11-22(27)26-21(14-30-23(26)24-15)18-7-4-8-19(12-18)25-31(28,29)20-10-9-16-5-2-3-6-17(16)13-20/h2-14,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACRHGVDRUFXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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